molecular formula C13H12O4 B11775441 Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol

Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol

Cat. No.: B11775441
M. Wt: 232.23 g/mol
InChI Key: ADYDFDMAAYCKHJ-UHFFFAOYSA-N
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Description

Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol is a bifunctional aromatic alcohol featuring a benzo[d][1,3]dioxole (methyl-substituted at position 7) linked to a furan-2-yl group via a hydroxymethyl bridge. The 7-methyl substitution on the dioxole ring may influence steric and electronic properties, affecting reactivity and biological interactions .

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

furan-2-yl-(7-methyl-1,3-benzodioxol-5-yl)methanol

InChI

InChI=1S/C13H12O4/c1-8-5-9(6-11-13(8)17-7-16-11)12(14)10-3-2-4-15-10/h2-6,12,14H,7H2,1H3

InChI Key

ADYDFDMAAYCKHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCO2)C(C3=CC=CO3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol typically involves the reaction of furan-2-carbaldehyde with 7-methylbenzo[d][1,3]dioxole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reactants to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares core motifs with several analogs, including:

  • Substituted Benzo[d][1,3]dioxole Derivatives :
    • 5-Chloromethyl-6-nitrobenzo[1,3]dioxole : Features a nitro group at position 6 and a chloromethyl substituent. The nitro group enhances electrophilicity, enabling nucleophilic substitutions, while the chloromethyl group facilitates further functionalization .
    • 5-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-7-methoxybenzo[d][1,3]dioxol-4-ol : A dihydrostilbene derivative with ethyl and methoxy substitutions, showing antitumor activity (IC₅₀ = 14.8–17.9 µM against cancer cell lines) .
  • Furan-Containing Derivatives: 3-(Benzo[d][1,3]dioxol-5-yl)-5-(5-(2,4-dichlorophenyl)furan-2-yl)-4,5-dihydro-1H-pyrazole: Combines benzo[d][1,3]dioxole with a dichlorophenyl-furan hybrid, exhibiting antimicrobial activity (MIC = 32–94 µM) . Compound 10 (Molecules, 2014): Integrates a furan-2-yl group with a glucose-modified isoquinolinone, highlighting the versatility of furan in glycosylation reactions .
Table 1: Key Structural and Functional Differences
Compound Name Substituents/Modifications Bioactivity/Application Reference
Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol 7-methyl, hydroxymethyl bridge Not explicitly reported; inferred potential
5-Chloromethyl-6-nitrobenzo[1,3]dioxole 6-nitro, 5-chloromethyl Intermediate for arylethanolamine synthesis
5-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-7-methoxybenzo[d][1,3]dioxol-4-ol Ethyl linker, methoxy, phenolic -OH Antitumor (IC₅₀ = 14.8–17.9 µM)
3-(Benzo[d][1,3]dioxol-5-yl)-5-(5-(2,4-dichlorophenyl)furan-2-yl)-dihydropyrazole Dichlorophenyl-furan, pyrazole ring Antimicrobial (MIC = 32–94 µM)

Physicochemical Properties

  • Melting Points :
    • Target compound: Unreported, but analogs with hydroxymethyl groups (e.g., G1 in ) have melting points of 223–226°C .
    • Nitro/chloro analogs (e.g., 5-Chloromethyl-6-nitrobenzo[1,3]dioxole ) are typically liquids or low-melting solids due to reduced symmetry .
  • Spectroscopic Data :
    • ¹H-NMR : Benzo[d][1,3]dioxole protons resonate at δ 6.6–7.3 ppm; furan protons appear at δ 6.2–7.8 ppm. The hydroxymethyl group shows a singlet near δ 4.5–5.0 ppm .
    • MS : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ = 390 for glucose-furan hybrids) .

Biological Activity

Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol, identified by its CAS number 356554-33-1, is a complex organic compound featuring both a furan ring and a benzo[d][1,3]dioxole moiety. This unique structural combination potentially endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C13H12O4C_{13}H_{12}O_{4} with a molecular weight of approximately 232.23 g/mol. The compound's structure can be represented as follows:

Furan 2 yl 7 methylbenzo d 1 3 dioxol 5 yl methanol\text{Furan 2 yl 7 methylbenzo d 1 3 dioxol 5 yl methanol}

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anticancer properties. Its biological effects may be attributed to its ability to interact with various molecular targets, modulating enzyme activity and influencing cellular processes such as signal transduction and gene expression.

  • Enzyme Interaction : The compound's binding affinity to specific enzymes may inhibit or activate critical biochemical pathways.
  • Cellular Processes : It may influence gene expression and protein synthesis, affecting cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound. For instance:

  • A study on related compounds indicated significant antimicrobial activity against various bacterial strains, suggesting that the furan moiety plays a critical role in enhancing bioactivity .
  • Another investigation focused on the anticancer properties of similar compounds demonstrated that they could induce apoptosis in cancer cells through the activation of caspase pathways .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
Furan-2-ylmethanolContains only a furan ring with a hydroxyl groupModerate antimicrobial activity
7-Methylbenzo[d][1,3]dioxol-5-ylmethanolContains the benzo[d][1,3]dioxole moiety without furanAnticancer properties
5-(Furan-2-yloxy)-7-methylbenzo[d][1,3]dioxoleA derivative featuring both furan and dioxole moietiesEnhanced bioactivity compared to simpler analogs

Synthesis and Application

The synthesis of this compound typically involves the reaction between furan-2-carbaldehyde and 7-methylbenzo[d][1,3]dioxole-5-carbaldehyde using reducing agents like sodium borohydride in suitable solvents (e.g., ethanol or methanol). Optimizing conditions such as temperature and reactant concentrations is crucial for maximizing yield and purity.

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